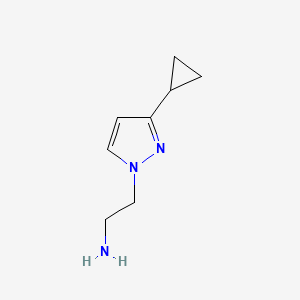

2-(3-Cyclopropylpyrazol-1-yl)ethylamine

Description

Contextualization within Pyrazole (B372694) and Ethylamine (B1201723) Chemistry in Scientific Inquiry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical reactivity. researchgate.netnih.govmdpi.commdpi.com Pyrazole derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.govnih.govfrontiersin.org The presence of the pyrazole nucleus in commercially successful drugs underscores its therapeutic potential. nih.gov The synthesis of the pyrazole ring can be achieved through various methods, most commonly through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This flexibility in synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

The ethylamine moiety (-CH₂CH₂NH₂) is a fundamental building block in organic chemistry and is prevalent in numerous biologically active compounds and pharmaceuticals. nih.gov As a primary amine, it can act as a nucleophile or a base, and it is a common feature in neurotransmitters and other signaling molecules. The incorporation of an ethylamine side chain into a heterocyclic scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting its solubility, basicity, and ability to interact with biological targets.

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural element of significant interest in contemporary chemical research. Its unique geometry and electronic properties, characterized by high ring strain and sp²-like character of its C-C bonds, can confer conformational rigidity and metabolic stability to a molecule. In medicinal chemistry, the introduction of a cyclopropyl group can lead to enhanced potency and improved metabolic profiles. Research has explored the inclusion of cyclopropyl moieties in various diaryl-pyrazole derivatives, demonstrating their potential in modulating receptor binding affinities. researchgate.net

Significance of the Compound as a Research Scaffold and Probe

A research scaffold is a core molecular structure upon which a variety of substituents can be systematically placed to create a library of related compounds for screening and optimization. 2-(3-Cyclopropylpyrazol-1-yl)ethylamine is an exemplary research scaffold due to its combination of a versatile heterocyclic core and functional groups amenable to further modification. The pyrazole ring offers two nitrogen atoms and three carbon atoms that can be functionalized. The primary amine of the ethylamine side chain provides a reactive handle for a multitude of chemical transformations, such as amidation, alkylation, and arylation, allowing for the exploration of a broad chemical space.

The specific arrangement of the cyclopropyl group at the 3-position and the ethylamine at the 1-position of the pyrazole ring provides a distinct three-dimensional structure. This defined geometry makes it a valuable probe for investigating the steric and electronic requirements of biological targets like enzymes and receptors. By systematically modifying the substituents on the pyrazole ring or the ethylamine group, researchers can probe the structure-activity relationships (SAR) of a particular biological process. For instance, the cyclopropyl group can explore small, hydrophobic binding pockets, while the ethylamine tail can engage in hydrogen bonding or ionic interactions.

The synthesis of this scaffold would likely involve a multi-step process. A plausible synthetic route could begin with the synthesis of 3-cyclopropylpyrazole. This could be achieved via the condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine. Subsequent N-alkylation of the 3-cyclopropylpyrazole with a protected 2-haloethylamine, followed by deprotection, would yield the target compound, this compound. The regioselectivity of the N-alkylation would be a key consideration in this synthetic strategy.

Overview of Contemporary Academic Investigations and Emerging Research Paradigms

While specific published research focusing solely on this compound is not abundant in publicly available literature, the compound exists at the intersection of several active areas of academic and industrial research. The development of novel pyrazole derivatives remains a vibrant field, with a continuous stream of publications detailing new synthetic methods and biological applications. mdpi.commdpi.commdpi.com

A significant research paradigm is the use of "scaffold hopping," where a known active core structure is replaced with a novel one to discover new intellectual property and potentially improved properties. A compound like this compound could be designed as a novel scaffold to mimic the activity of existing drugs while offering a different pharmacokinetic profile.

Furthermore, the principles of fragment-based drug discovery (FBDD) are relevant. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. The individual components of this compound—the cyclopropylpyrazole and the ethylamine—can be considered as fragments that could be identified in initial screens and subsequently linked.

Table 1: Physicochemical Properties of this compound (Illustrative)

| Property | Value | Method |

| Molecular Formula | C₈H₁₃N₃ | Calculated |

| Molecular Weight | 151.21 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Boiling Point | Not Determined | - |

| LogP | 1.2 ± 0.3 | Calculated (e.g., using ALOGPS) |

| pKa (of ethylamine) | 9.5 ± 0.5 | Calculated |

Table 2: Illustrative Spectroscopic Data for Characterization

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4 (d, 1H, pyrazole-H), 6.0 (d, 1H, pyrazole-H), 4.2 (t, 2H, N-CH₂), 3.1 (t, 2H, CH₂-NH₂), 1.9 (m, 1H, cyclopropyl-CH), 1.6 (br s, 2H, NH₂), 0.9 (m, 2H, cyclopropyl-CH₂), 0.6 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.1 (pyrazole-C), 138.5 (pyrazole-C), 104.2 (pyrazole-C), 52.3 (N-CH₂), 40.1 (CH₂-N), 8.2 (cyclopropyl-CH), 6.5 (cyclopropyl-CH₂) |

| Mass Spectrometry (ESI+) | m/z: 152.1182 [M+H]⁺ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-4-6-11-5-3-8(10-11)7-1-2-7/h3,5,7H,1-2,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGOWTMHXCPCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428338 | |

| Record name | 2-(3-cyclopropylpyrazol-1-yl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004451-87-9 | |

| Record name | 2-(3-cyclopropylpyrazol-1-yl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Research of 2 3 Cyclopropylpyrazol 1 Yl Ethylamine

Historical Development of Synthetic Approaches to Pyrazole-Ethanamine Scaffolds

The synthesis of pyrazole-containing compounds has a long history, dating back to the late 19th century. The foundational method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, first described in 1883, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). worldresearchersassociations.comrsc.org This robust reaction has remained a cornerstone of pyrazole synthesis. Over the years, numerous variations and improvements have been developed to control regioselectivity and expand the substrate scope. worldresearchersassociations.com

The introduction of an ethylamine (B1201723) side chain at the N1 position of the pyrazole ring has traditionally been achieved through N-alkylation. This typically involves the reaction of a pre-formed pyrazole with an alkyl halide, such as a 2-haloethylamine, often in the presence of a base. semanticscholar.org However, this method can sometimes lead to mixtures of N1 and N2 alkylated products, particularly with unsymmetrical pyrazoles, necessitating careful control of reaction conditions and purification steps. To circumvent issues with the handling of reactive haloethylamines, protected equivalents like N-(2-bromoethyl)phthalimide are often employed, followed by a deprotection step to reveal the primary amine.

Alternative historical approaches to the pyrazole-ethanamine scaffold include the functionalization of pyrazole precursors. For instance, a pyrazole with a suitable handle at the N1 position, such as a hydroxyethyl (B10761427) group, could be converted to the corresponding amine. Another strategy involves the reduction of a (pyrazol-1-yl)acetonitrile intermediate to the desired ethylamine.

Established Synthetic Routes for 2-(3-Cyclopropylpyrazol-1-yl)ethylamine

The established synthetic pathways to this compound logically follow from the historical development of pyrazole chemistry, focusing on the sequential or convergent assembly of the key structural motifs.

Strategies for Pyrazole Ring Formation and Functionalization

The most direct and widely used method for constructing the 3-cyclopropylpyrazole core is the condensation of a 1,3-dicarbonyl compound containing a cyclopropyl (B3062369) group with hydrazine. A key precursor for this reaction is 1-cyclopropyl-1,3-butanedione (B49227). This diketone can be reacted with hydrazine hydrate, typically in a solvent like ethanol (B145695), to yield 3-cyclopropyl-5-methyl-1H-pyrazole. worldresearchersassociations.com The regioselectivity of this reaction is an important consideration, as the condensation can potentially yield two isomeric pyrazoles. However, with 1-cyclopropyl-1,3-butanedione, the formation of the 3-cyclopropyl-5-methyl isomer is generally favored.

One-pot syntheses starting from simpler materials have also been developed. For instance, pyrazoles can be synthesized in a single pot from ketones and acid chlorides by first forming the 1,3-diketone in situ, followed by the addition of hydrazine. longdom.org This approach avoids the need to isolate the often-unstable diketone intermediate.

Introduction of the Ethylamine Side Chain via Amine Alkylation or Reduction

With the 3-cyclopropyl-1H-pyrazole scaffold in hand, the ethylamine side chain is typically introduced via N-alkylation. A common method involves the reaction of 3-cyclopropyl-1H-pyrazole with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. The resulting phthalimide-protected intermediate is then deprotected, often using hydrazine hydrate, to yield the target this compound.

Alternatively, direct alkylation with 2-chloroethylamine (B1212225) hydrochloride can be employed, though this may require stronger bases and careful pH control to ensure the free amine is the reactive species. The table below summarizes typical conditions for N-alkylation of pyrazoles.

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | Room Temp. - 80°C | semanticscholar.org |

| 2-Chloroethylamine HCl | NaH | DMF | Room Temp. | semanticscholar.org |

| Alkyl Bromides | Cs₂CO₃ | Acetonitrile (B52724) | 80°C | researchgate.net |

| Trichloroacetimidates | CSA | 1,2-DCE | Reflux | semanticscholar.orgmdpi.com |

Another established route to the ethylamine side chain is through a nitrile intermediate. This involves the N-alkylation of 3-cyclopropyl-1H-pyrazole with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, to form (3-cyclopropylpyrazol-1-yl)acetonitrile. Subsequent reduction of the nitrile group, commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, affords the desired this compound.

Stereoselective Cyclopropyl Group Incorporation

The stereochemistry of the cyclopropyl group is often a critical factor in the biological activity of pharmaceutical compounds. When enantiomerically pure this compound is required, stereoselective methods for the introduction of the cyclopropyl group must be employed.

One of the most well-known methods for the stereospecific cyclopropanation of alkenes is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane. nih.govwikipedia.orgthermofisher.com This reaction can be performed on a chiral allylic alcohol precursor, where the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. organic-chemistry.orgwiley-vch.de The resulting chiral cyclopropyl alcohol can then be elaborated to the required 1-cyclopropyl-1,3-butanedione precursor for pyrazole synthesis.

Catalytic asymmetric cyclopropanation reactions have also emerged as powerful tools. dicp.ac.cnnih.gov These methods often employ chiral catalysts, such as those based on transition metals like rhodium, copper, or cobalt, to control the enantioselectivity of the cyclopropanation of an appropriate alkene substrate. dicp.ac.cnthieme-connect.com The resulting chiral cyclopropyl-containing building block can then be carried forward to synthesize the enantiomerically pure target compound.

Novel Synthetic Route Development and Optimization

Ongoing research continues to seek more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related compounds.

Exploration of Catalytic Methodologies for Enhanced Efficiency

Recent advancements have focused on the use of catalysts to improve the efficiency and regioselectivity of pyrazole synthesis and functionalization. For the N-alkylation step, in addition to traditional methods, catalytic approaches are being explored. For instance, palladium-catalyzed N-arylation/alkylation reactions have been developed for a variety of nitrogen-containing heterocycles, and similar strategies could be adapted for the synthesis of the target molecule. mdpi.com

Enzymatic catalysis offers a highly selective and environmentally benign alternative for N-alkylation. nih.gov Researchers have engineered enzymes that can catalyze the alkylation of pyrazoles with high regioselectivity, using simple haloalkanes as the alkyl source. nih.gov Such biocatalytic methods have the potential to provide highly pure N1-alkylated pyrazoles, avoiding the formation of isomeric byproducts. The table below highlights some novel catalytic approaches to pyrazole synthesis and alkylation.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| N-Alkylation | Engineered Methyltransferase | High regioselectivity (>99%), uses haloalkanes | nih.gov |

| N-Arylation | Pd(PPh₃)₂Cl₂ / Xantphos | Optimized Buchwald-Hartwig conditions | mdpi.com |

| One-Pot Pyrazole Synthesis | TfOH / TFAA | From arenes and carboxylic acids | rsc.org |

| Asymmetric Cyclopropanation | Chiral Salen-Mo Catalyst | Deoxygenative cyclopropanation of 1,2-dicarbonyls | nih.gov |

Development of Greener Synthesis Protocols

The development of environmentally benign synthetic methods is a important goal in modern chemistry. For the synthesis of pyrazole-containing compounds, green chemistry principles focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Key Research Areas:

Use of Greener Solvents: Research often explores the replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or ionic liquids. For instance, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been successfully achieved in aqueous ethanol using L-proline as a catalyst.

Catalyst Development: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. Studies have demonstrated the use of biocatalysts, such as enzymes like Lipozyme® TL IM, for the synthesis of pyrazinamide (B1679903) derivatives, which can be conducted in greener solvents like tert-amyl alcohol at mild temperatures. Nanocatalysts and solid-supported catalysts are also investigated to facilitate easy separation and recycling.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrimidine (B1678525) and benzimidazole (B57391) derivatives, often under solvent-free conditions, thereby reducing energy consumption.

A hypothetical greener synthesis for this compound might involve the condensation of a cyclopropyl-functionalized 1,3-dicarbonyl compound with hydrazine in a green solvent, followed by a reductive amination step under catalytic hydrogenation, minimizing the use of hazardous reagents.

Investigations into One-Pot and Cascade Reactions

Key Research Findings:

Multicomponent Reactions (MCRs): The synthesis of complex heterocyclic structures like pyranopyrazoles and pyrazolopyridines has been achieved through one-pot, multicomponent reactions. These reactions bring together three or more starting materials in a single pot to form the final product. For example, a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidines has been developed from 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and aliphatic acids.

Cascade Sequences: Cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially without isolating intermediates. Lewis acid-promoted cascade reactions of cyclopropenes have been used to synthesize complex cyclic ethers. Similarly, cascade reactions involving amination and cyclization have been developed for the synthesis of iminosugars in high yields.

For this compound, a potential one-pot strategy could involve the reaction of a suitable cyclopropyl-containing precursor with a hydrazine derivative to form the pyrazole ring, followed by in-situ functionalization and reduction to introduce the ethylamine side chain.

Process Chemistry and Scalability Research for Laboratory and Pre-clinical Supply

Scaling up the synthesis of a compound from laboratory bench to pilot plant or industrial production requires robust and reproducible procedures. Process chemistry focuses on optimizing reaction conditions for safety, cost-effectiveness, and efficiency on a larger scale.

Key Considerations for Scalability:

Starting Material Availability: The cost and availability of starting materials are critical for large-scale synthesis. Research into scalable routes often prioritizes the use of inexpensive and readily available precursors.

Reaction Optimization: Yields can decrease when moving to a larger scale. For instance, the carboxylation of 1-bromo-1-cyclopropylcyclopropane showed a decrease in yield from 89% on a 12.4 mmol scale to 64% on a 900 mmol scale due to side reactions over longer reaction times. Such issues are addressed by carefully controlling parameters like temperature, addition rates, and mixing.

Purification Methods: Chromatographic purification is often not feasible for large quantities. Therefore, developing procedures that yield a product pure enough after simple extraction and crystallization is a key goal in process chemistry.

Continuous Flow Chemistry: Flow chemistry offers advantages for scalability, including better control over reaction parameters, improved safety, and the potential for continuous production. This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients and their precursors.

A scalable synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, was developed from 1-bromo-1-cyclopropylcyclopropane, demonstrating a multi-step process that could be performed on a 50g scale.

Table 1: Comparison of Reaction Scales and Yields for a Related Cyclopropyl Compound Synthesis

| Scale (mmol) | Yield (%) | Reference |

|---|---|---|

| 12.4 | 89 | |

| 200 | 46 | |

| 900 | 64 |

Synthesis of Deuterated or Isotopically Labeled Analogs for Research Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in drug discovery and development. They are used in metabolic studies, as internal standards for quantitative analysis, and to investigate reaction mechanisms.

Methods for Isotopic Labeling:

Deuterated Reagents: A common strategy involves using deuterated reagents in a synthetic step. For example, deuterated amines can be synthesized using deuterated triethylsilane and/or deuterated triflic acid in reduction reactions. Similarly, reduction with sodium borodeuteride (NaBD₄) or related reagents is a standard method for introducing deuterium.

Late-Stage Deuteration: Developing methods for introducing deuterium into a molecule at a late stage of the synthesis is highly efficient. This avoids the need to carry expensive labeled materials through a multi-step synthesis.

Starting with Labeled Precursors: Synthesis can also begin with commercially available or custom-synthesized isotopically labeled starting materials.

While a specific synthesis for deuterated this compound is not documented, a general approach could involve the reduction of a corresponding nitrile or amide intermediate with a deuterium source to form the deuterated ethylamine moiety. The synthesis of various deuterated alkylpyrazines for use as internal standards in stable isotope dilution assays highlights the importance and general procedures for such labeling.

Table 2: General Methods for Deuterium Labeling

| Method | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| Reductive Amination | Introduction of deuterium via reduction of an imine or related functional group. | NaBD₄, [NaBD(OAc)₃] | |

| Silane Reduction | Reduction of ynamides to form α- and/or β-deuterated amines. | Deuterated triethylsilane, Deuterated triflic acid | |

| Hydrogen Isotope Exchange | Direct exchange of hydrogen for deuterium on a substrate, often using a catalyst. | D₂O, Pd/C |

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number of distinct proton environments and their neighboring protons. In the structure of 2-(3-Cyclopropylpyrazol-1-yl)ethylamine, eight unique proton signals are expected. The ethylamine (B1201723) chain protons typically appear as two distinct triplets due to reciprocal spin-spin coupling. The pyrazole (B372694) ring protons, being in different electronic environments, manifest as two doublets. The cyclopropyl (B3062369) group presents a more complex system with a downfield multiplet for the methine proton and separate multiplets for the non-equivalent methylene (B1212753) protons. The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

A representative analysis of the expected ¹H NMR spectrum is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Pyrazole) | 7.4 - 7.6 | d (doublet) | ~2.3 |

| H-4 (Pyrazole) | 6.0 - 6.2 | d (doublet) | ~2.3 |

| N-CH₂ -CH₂-NH₂ | 4.1 - 4.3 | t (triplet) | ~6.5 |

| N-CH₂-CH₂ -NH₂ | 3.0 - 3.2 | t (triplet) | ~6.5 |

| CH (Cyclopropyl) | 1.8 - 2.0 | m (multiplet) | - |

| -NH₂ | 1.5 - 2.5 | br s (broad singlet) | - |

| CH₂ (Cyclopropyl, syn to pyrazole) | 0.9 - 1.1 | m (multiplet) | - |

| CH₂ (Cyclopropyl, anti to pyrazole) | 0.6 - 0.8 | m (multiplet) | - |

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | 150 - 152 |

| C-5 (Pyrazole) | 138 - 140 |

| C-4 (Pyrazole) | 104 - 106 |

| C H₂-N (Ethyl) | 50 - 52 |

| C H₂-NH₂ (Ethyl) | 40 - 42 |

| C H (Cyclopropyl) | 8 - 10 |

| C H₂ (Cyclopropyl) | 4 - 6 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complex structural assembly by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, confirming adjacent protons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene proton signals of the ethyl group, confirming their connectivity. It would also show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons, helping to assign these complex multiplets. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~6.1 ppm would show a cross-peak to the carbon signal at ~105 ppm, definitively assigning them as H-4 and C-4 of the pyrazole ring, respectively. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J). youtube.com This experiment is vital for connecting the individual spin systems identified by COSY. Key HMBC correlations would include:

Correlations from the N-CH₂ protons of the ethyl group to the C-5 and C-4 carbons of the pyrazole ring, confirming the attachment point of the side chain.

Correlations from the cyclopropyl methine proton (CH) to the pyrazole carbons C-3 and C-4, confirming the position of the cyclopropyl substituent.

Correlations from the pyrazole H-4 proton to carbons C-3 and C-5, confirming the ring structure.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce structural information from the fragmentation patterns of the molecule.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₈H₁₃N₃, the expected monoisotopic mass is 151.110947. guidechem.comnih.gov An HRMS measurement confirming this value would provide strong evidence for the proposed chemical formula.

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unito.it The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, characteristic fragmentation pathways would be expected. A primary cleavage event is the scission of the C-C bond alpha to the amino group, leading to the formation of a stable iminium ion. Other significant fragmentations would involve cleavage of the ethyl chain and loss of the cyclopropyl group. mdpi.comnih.gov

Key predicted fragments in the mass spectrum are detailed in the following table.

| Predicted m/z | Proposed Fragment Structure/Identity |

| 152.1182 | [M+H]⁺ (Protonated Parent Molecule) |

| 122.0815 | [M - CH₂NH]⁺ (Loss of azamethyl radical) |

| 110.0815 | [M - C₂H₅N]⁺ (Loss of ethylamine side chain) |

| 81.0597 | [Cyclopropylpyrazole]⁺ (Resulting from cleavage of the ethyl chain) |

| 30.0338 | [CH₂NH₂]⁺ (Iminium ion from alpha-cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and provide a unique "vibrational fingerprint" of a molecule. For this compound, these analyses would reveal characteristic vibrations of its constituent parts: the cyclopropyl ring, the pyrazole ring, and the ethylamine side chain.

Although specific experimental spectra for this compound are not available, a theoretical analysis based on its structure would anticipate key vibrational modes. These would be essential for confirming the compound's identity and purity after synthesis.

Expected Characteristic Vibrational Modes for this compound

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (R-NH₂) Group | N-H stretching (symmetric & asymmetric) | 3300-3500 |

| N-H bending (scissoring) | 1590-1650 | |

| C-N stretching | 1020-1250 | |

| Aliphatic CH₂ Group | C-H stretching (symmetric & asymmetric) | 2850-2960 |

| C-H bending (scissoring) | 1440-1480 | |

| Pyrazole Ring | C=N stretching | 1580-1620 |

| C=C stretching | 1450-1550 | |

| Ring C-H stretching | 3050-3150 | |

| Ring breathing/deformation modes | 900-1200 | |

| Cyclopropyl Ring | C-H stretching | 3000-3100 |

This table is predictive and based on established group frequencies. Actual experimental values would be required for definitive characterization.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice. This technique would elucidate the precise solid-state conformation of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how individual molecules pack together, identifying key intermolecular interactions such as hydrogen bonds formed by the amine group, which dictate the material's bulk properties.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other open crystallographic repositories. A successful crystallographic study would require the growth of a suitable single crystal of the compound or a salt derivative. The resulting data would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₃N₃ |

| Formula Weight | 151.21 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = 90°, β = [value]°, γ = 90° | |

| Volume (V) | [value] ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | [value] g/cm³ |

This table illustrates the type of data obtained from X-ray crystallography; no such data has been published for this specific compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property unique to chiral substances.

The compound this compound is an achiral molecule as it does not possess a stereocenter or any other element of chirality. Its structure is superimposable on its mirror image. Therefore, it will not exhibit optical activity, and Circular Dichroism spectroscopy is not an applicable technique for determining its enantiomeric excess, as no enantiomers exist. The concept of enantiomeric excess is irrelevant for this compound.

Chromatographic Methodologies for Purity Assessment and Isolation in Academic Research

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(3-Cyclopropylpyrazol-1-yl)ethylamine. humanjournals.com Its versatility allows for both quantitative purity assessment and the separation of stereoisomers.

Development and Validation of Reverse-Phase HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purity determination of polar organic molecules. The development of a robust RP-HPLC method for this compound would typically involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products. ijcpa.insemanticscholar.org

Method Development: A typical starting point for method development would involve screening various C18 columns, as they provide good retention for a wide range of organic molecules. ijcpa.in The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ijcpa.insielc.com The aqueous phase is often acidified with agents like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. ijcpa.inresearchgate.net An isocratic elution with a constant mobile phase composition might be sufficient, but a gradient elution, where the proportion of the organic solvent is increased over time, could be necessary to resolve impurities with a wide range of polarities. abap.co.in

Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. semanticscholar.orgabap.co.in Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing placebo and spiked samples.

Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte in a given range. semanticscholar.org For instance, a linear range of 50 to 150 μg/mL with a correlation coefficient (r²) of >0.999 would indicate a strong linear relationship. ijcpa.in

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.org For a related pyrazoline derivative, LOD and LOQ were reported to be 4 µg/mL and 15 µg/mL. semanticscholar.org

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.insemanticscholar.org |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Methanol ijcpa.in |

| Elution Mode | Isocratic (e.g., 20:80 A:B) or Gradient |

| Flow Rate | 1.0 mL/min ijcpa.insemanticscholar.org |

| Column Temperature | 25 ± 2°C ijcpa.in |

| Injection Volume | 5.0 µL ijcpa.in |

| Detection | UV at an appropriate wavelength (e.g., 206 nm) ijcpa.insemanticscholar.org |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers may exhibit different biological activities, making their separation and individual characterization crucial. humanjournals.com Chiral HPLC is the predominant technique for separating enantiomers. nih.govnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. humanjournals.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the separation of pyrazole (B372694) derivatives. nih.govnih.govacs.org

Methodology: The development of a chiral HPLC method would involve screening a variety of CSPs and mobile phases. Both normal-phase (e.g., n-hexane/alcohol mixtures) and polar organic modes can be effective. nih.govnih.gov For some pyrazoline derivatives, cellulose-based columns have shown superiority in polar organic modes, offering fast analysis times and high resolution, while amylose-based columns performed better in normal-phase mode. nih.govresearchgate.net The choice of mobile phase components, such as ethanol (B145695), methanol, and acetonitrile, can significantly impact the chiral recognition and resolution. acs.org

Table 2: Typical Chiral Stationary Phases and Mobile Phases for Pyrazole Derivatives

| Chiral Stationary Phase (CSP) | Mobile Phase Examples | Reference |

| Lux cellulose-2 | Polar organic (e.g., 100% Acetonitrile) | nih.govacs.org |

| Lux amylose-2 | Normal phase (e.g., n-hexane/ethanol) | nih.govacs.org |

| Chiralpak AD, Chiralcel OD, Chiralcel OJ | Normal phase (e.g., n-hexane/alcohol) | nih.gov |

| (S,S)Whelk-O1 | HPLC and SFC conditions | chromatographyonline.com |

The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com

Use of Various Detection Methods (e.g., UV-Vis, PDA, Fluorescence)

The choice of detector in HPLC is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: The pyrazole ring system in this compound contains chromophores that absorb UV radiation, making UV-Vis detection a suitable choice. chromatographyonline.com A fixed-wavelength UV detector can be used, but a Photodiode Array (PDA) detector is often preferred. A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, providing several advantages. science.govresearchgate.net It allows for the determination of the optimal detection wavelength for maximum sensitivity, and the spectral data can be used to assess peak purity by comparing spectra across a single peak. researchgate.net For pyrazoline derivatives, detection wavelengths around 206 nm have been reported. ijcpa.in

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.gov While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly improve detection limits. squ.edu.omwiley.com Pyrazole and pyrazoline derivatives have been used as fluorescent probes, indicating the potential for inherent fluorescence or the suitability for creating fluorescent derivatives. rsc.orgnih.govresearchgate.net For instance, a pyrazoline-based reagent has been successfully used for the pre-column derivatization of biogenic amines, followed by fluorescence detection with excitation and emission wavelengths of 380 nm and 460 nm, respectively. squ.edu.om

Gas Chromatography (GC) for Volatile Component and Residual Solvent Analysis

Gas chromatography is an essential technique for the analysis of volatile organic compounds. shimadzu.comslideshare.net In the context of this compound, GC is primarily used to quantify residual solvents from the synthesis and to detect any volatile impurities. researchgate.net

GC-FID for Quantitative Analysis

For quantitative analysis of residual solvents, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds, robustness, and wide linear range. researchgate.net The analysis of residual amines can be challenging due to their basicity, which can lead to peak tailing on standard GC columns. researchgate.netlabrulez.com Therefore, specialized columns, such as the Agilent CP-Volamine, or columns deactivated with a base are often required to achieve good peak shape and reproducibility. xjtu.edu.cnnih.gov

Methodology: A typical GC-FID method involves dissolving the sample in a suitable solvent (e.g., N-Methyl-2-Pyrrolidone) and injecting it into the GC system. shimadzu.com Headspace GC (HS-GC) is a common sample introduction technique for residual solvent analysis, as it minimizes contamination of the GC system with non-volatile sample components. gcms.cz The method would be validated for parameters such as linearity, accuracy, precision, and LOD/LOQ for all potential residual solvents. orientjchem.org

Table 3: Example GC-FID Conditions for Volatile Amine Analysis

| Parameter | Condition | Reference |

| Column | Agilent CP-Volamine | xjtu.edu.cnnih.gov |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Inlet | Split/Splitless with a deactivated liner (e.g., Restek Siltek®) | xjtu.edu.cn |

| Oven Program | Temperature gradient (e.g., 40°C initial, ramped to 240°C) | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

GC-MS for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. It is an invaluable tool for confirming the identity of known compounds and elucidating the structure of unknown impurities. researchgate.netmdpi.com

As the separated components elute from the GC column, they are ionized, and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern, or mass spectrum, is a unique fingerprint for a molecule and can be compared to spectral libraries for identification. gcms.cz Studies on the fragmentation of pyrazole derivatives by GC-MS have shown characteristic patterns, such as the loss of HCN or N₂, which can aid in the structural confirmation of this compound and its related impurities. researchgate.net This technique is particularly useful for identifying co-eluting peaks that may not be resolved by GC-FID alone. gcms.cz

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools in modern analytical chemistry. ijprajournal.comnih.gov They provide comprehensive information in a single run, enabling both the quantification and structural elucidation of analytes in complex mixtures. For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly powerful. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying the target compound and its impurities, even at trace levels. nih.govnih.gov The initial liquid chromatography stage separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series. This tandem setup allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of certainty in compound identification. nih.govglsciences.com

In the context of this compound analysis, a reverse-phase HPLC or UHPLC system would typically be employed. The separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile or methanol). ijcpa.inijrpc.com The mass spectrometer, usually equipped with an Electrospray Ionization (ESI) source, would be operated in positive ion mode to detect the protonated molecule [M+H]⁺ of the amine-containing target compound. rsc.org

Impurity profiling is a critical application of LC-MS/MS. ijprajournal.comnih.gov During synthesis, various impurities can arise from starting materials, intermediates, or side reactions. nih.gov LC-MS/MS can detect these impurities and provide their molecular weights, which is the first step in their structural characterization. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Setting | Purpose |

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.3 mL/min | Controls the speed of the separation. |

| Gradient | 5% B to 95% B over 10 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Column Temperature | 40 °C | Ensures reproducible retention times. glsciences.com |

| Injection Volume | 5 µL | Volume of sample introduced into the system. glsciences.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the eluted compounds. |

| Monitored Transition (Quantifier) | e.g., m/z 152.1 -> 110.1 | Specific parent-to-daughter ion transition for quantification of the target compound. |

| Monitored Transition (Qualifier) | e.g., m/z 152.1 -> 83.1 | A second transition to confirm the identity of the target compound. glsciences.com |

| Capillary Voltage | 3.5 kV | Optimizes the ionization process. |

| Source Temperature | 150 °C | Assists in solvent desolvation. |

Note: The m/z values in this table are hypothetical and would need to be determined experimentally for this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a definitive technique for the structural elucidation of unknown compounds within a mixture. nih.gov By directly coupling an LC system to an NMR spectrometer, it is possible to acquire NMR spectra of analytes as they elute from the column. This avoids the laborious process of isolating each impurity via preparative chromatography before its structure can be determined. nih.gov

For analyzing the synthetic mixture of this compound, an LC-NMR system would separate the main compound from any impurities. As each peak elutes, it can be directed into the NMR flow cell. Here, a variety of one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be performed to piece together the exact chemical structure of each component. nih.gov This is particularly valuable for characterizing unexpected by-products or degradation products, providing unambiguous structural information that mass spectrometry alone cannot offer. nih.govnih.gov

Table 2: Structural Information Obtainable from LC-NMR Analysis

| NMR Experiment | Information Gained |

| ¹H NMR | Provides information on the number and type of protons and their neighboring environments. rsc.orgchemicalbook.com |

| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. rsc.orgrsc.org |

| 2D COSY | Reveals proton-proton (H-H) coupling networks, helping to connect adjacent protons. |

| 2D HSQC | Correlates protons with the carbon atoms they are directly attached to. |

| 2D HMBC | Shows longer-range correlations between protons and carbons (2-3 bonds), key for assembling the molecular skeleton. |

| 2D ROESY/NOESY | Provides information about which atoms are close to each other in space, aiding in stereochemical assignments. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive chromatographic technique that is widely used in synthetic organic chemistry for qualitative monitoring. rsc.orgchemscene.com In the synthesis of this compound, TLC would be used to track the progress of the reaction by observing the consumption of starting materials and the formation of the product. rsc.orgamazonaws.comorientjchem.org

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing), which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). rsc.org The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. Visualization is commonly achieved using a UV lamp (if the compounds are UV-active) or by staining with an agent like iodine or potassium permanganate. rsc.orgamazonaws.com The retention factor (Rf) value for each spot can be calculated to help identify the components.

Table 3: Example TLC Systems for Monitoring Pyrazole Synthesis

| Mobile Phase Composition (v/v/v) | Typical Application | Visualization |

| n-Hexane : Ethyl Acetate (3:1) | Monitoring the disappearance of a non-polar starting material. rsc.org | UV Lamp (254 nm) |

| Dichloromethane : THF : Methanol (10:1:1) | Separating the amine product from intermediates. rsc.org | Iodine Stain |

| Ethyl Acetate : Hexane (1:1) | General purpose screening for product formation. orientjchem.org | Potassium Permanganate Stain |

Method Validation and Quality Control Protocols for Analytical Research

For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a formal validation process. ijnrd.orgazolifesciences.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. cuni.cz For a quantitative method like HPLC or LC-MS/MS used to assess the purity of this compound, validation would be performed according to guidelines from the International Conference on Harmonisation (ICH). ijcpa.in

Quality control (QC) involves the routine use of validated methods and includes the analysis of QC samples at different concentrations alongside the unknown samples to ensure the method is performing correctly on a day-to-day basis. ijcpa.inazolifesciences.com This ensures the ongoing integrity and reliability of the analytical results. azolifesciences.com

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). ijcpa.in | The peak for the analyte should be pure and well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. ijcpa.in | Correlation coefficient (r²) ≥ 0.999 ijcpa.in |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy. ijcpa.in | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies of spiked samples. ijcpa.in | Recovery typically within 98.0% - 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ijrpc.com | |

| - Repeatability (Intra-day) | Precision over a short time interval with the same analyst and equipment. ijcpa.in | Relative Standard Deviation (RSD) ≤ 2%. ijcpa.in |

| - Intermediate Precision (Inter-day) | Precision within the same laboratory but on different days, with different analysts, or different equipment. ijrpc.com | RSD ≤ 2%. ijrpc.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. ijcpa.in | Signal-to-Noise ratio of 3:1. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcpa.in | Signal-to-Noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijcpa.in | System suitability parameters remain within limits after minor changes (e.g., flow rate ±10%, column temperature ±5°C). |

Biological Activity and Preclinical Pharmacological Investigations

In Vitro Biological Screening and Efficacy Studies

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. ingentaconnect.comresearchgate.netnih.govacademicstrive.com The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov

Pyrazole derivatives have been shown to bind to various receptors, demonstrating both high affinity and selectivity. For instance, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some analogues showing significant selectivity for the ERα subtype over ERβ. nih.gov One such compound, a propylpyrazole triol (PPT), was found to bind to ERα with an affinity that is approximately 50% that of estradiol (B170435) and exhibits a 410-fold binding preference for ERα. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and the C(4)-propyl group with amino acid residues that differ between the two receptor subtypes. nih.gov

Furthermore, pyrazole derivatives have been investigated as ligands for cannabinoid receptors. mdpi.com Tricyclic pyrazole-based compounds have been shown to interact with both CB1 and CB2 receptors. mdpi.com The structure of the pyrazole-containing scaffold plays a crucial role in determining the binding affinity and selectivity for these receptors. mdpi.com

The pyrazole moiety is a common feature in many enzyme inhibitors. ingentaconnect.com Pyrazole-based compounds have been reported to inhibit a variety of enzymes, including cyclooxygenases (COX), carbonic anhydrases (CAs), and various protein kinases. ingentaconnect.comtandfonline.comnih.gov

For example, a series of pyrazole derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA I and hCA II. These compounds displayed effective inhibition, with K_I values in the nanomolar range. tandfonline.com Molecular docking studies suggest that these pyrazole derivatives bind to the active site of the enzyme. tandfonline.com

In the context of protein kinases, which are crucial targets in cancer therapy, numerous pyrazole derivatives have been developed as inhibitors. nih.govmdpi.com They have shown inhibitory activity against targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). nih.gov For instance, certain 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids demonstrated potent EGFR inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, some indole-pyrazole derivatives have shown significant inhibitory activity against CDK2. nih.gov

Additionally, some pyrazole-based heterocyclic compounds have been identified as selective inhibitors of enzymes like urease and butyrylcholinesterase. researchgate.net

Cell-based assays are crucial for understanding the functional consequences of receptor binding or enzyme inhibition. For pyrazole derivatives with anticancer potential, these assays typically measure effects on cell viability, proliferation, and apoptosis.

For instance, pyrazole derivatives have been shown to diminish the viability of various cancer cell lines, including breast cancer (MCF7, MDA-MB-231) and colorectal adenocarcinoma (HT-29) cells. nih.gov The cytotoxic effects of these compounds are often cell-specific. nih.gov In some cases, these compounds induce apoptosis, as evidenced by the activation of caspases 3 and 7. nih.gov

Furthermore, in the context of anti-inflammatory activity, pyrazole derivatives have been evaluated in cell-based models to assess their ability to inhibit the production of pro-inflammatory mediators.

Exploration of Potential Therapeutic Research Areas

The diverse biological activities of pyrazole derivatives have prompted their investigation in various therapeutic areas, including neurodegenerative diseases and oncology.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease (PD). acs.orgnih.gov The G2019S mutation, which leads to hyperactive LRRK2 kinase, is particularly common. acs.org This has made LRRK2 a compelling target for the development of disease-modifying therapies for PD.

Several small molecule inhibitors of LRRK2 containing a pyrazole scaffold have been developed. acs.orgnih.govnih.gov For example, a series of 1H-pyrazole biaryl sulfonamides were discovered as potent and selective inhibitors of the G2019S-LRRK2 kinase. acs.orgnih.gov Further optimization of these pyrazole-based scaffolds has led to the development of brain-penetrant LRRK2 inhibitors, such as GNE-0877 and GNE-9605, which are suitable for in vivo studies. acs.org These compounds have demonstrated high potency and selectivity for LRRK2, along with favorable metabolic stability. acs.org The development of such inhibitors allows for the preclinical investigation of the therapeutic potential of LRRK2 inhibition in PD models.

The pyrazole nucleus is a key component of many compounds with significant anticancer properties. nih.govacademicstrive.comnih.govijnrd.org These derivatives have demonstrated cytotoxic and antiproliferative effects against a wide range of cancer cell lines through various mechanisms of action. nih.gov

Studies have shown that pyrazole derivatives can induce cytotoxicity in human cancer cell lines such as breast (MCF7), lung (A549), cervical (HeLa), and prostate (PC3) cancer cells. nih.govacs.org For example, certain pyrazole-linked benzothiazole-β-naphthol derivatives exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range against A549, HeLa, and MCF7 cells, while showing minimal effect on normal cells. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase. nih.gov

Other pyrazole derivatives have been designed as inhibitors of specific cancer-related targets. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent EGFR inhibitors, showing cytotoxicity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cells. nih.gov Similarly, pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells. nih.gov

The antiproliferative activity of pyrazole-4-sulfonamide derivatives has also been evaluated against U937 cells, demonstrating their potential as anticancer agents. acs.org The cytotoxic effects of pyrazole derivatives are often dependent on the specific substitutions on the pyrazole ring, highlighting the importance of structure-activity relationship studies in designing new anticancer drugs. nih.govnih.gov

Research into Other Biological Activities (e.g., antimicrobial, anti-inflammatory if relevant for pyrazole-ethylamine scaffolds)

The pyrazole-ethylamine scaffold is a subject of significant interest for its potential antimicrobial and anti-inflammatory activities. The inherent properties of the pyrazole nucleus, combined with the ethylamine (B1201723) side chain, create a chemical structure ripe for exploration against various pathogens and inflammatory pathways. nih.govresearchgate.netsciencescholar.us

Antimicrobial Activity:

The pyrazole moiety is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Derivatives of pyrazole have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com The introduction of different substituents on the pyrazole ring can significantly modulate the antimicrobial potency. For instance, certain pyrazole derivatives have demonstrated significant inhibitory activity against multidrug-resistant bacteria. nih.gov

Studies on various pyrazole derivatives have highlighted their potential as antibacterial and antifungal agents. nih.govorientjchem.org For example, a series of novel pyrazole derivatives were synthesized and showed considerable antimicrobial activity against tested microorganisms, with some compounds exhibiting lower minimum inhibitory concentration (MIC) values than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov Another study reported that newly synthesized pyrazole derivatives showed moderate to potent antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. nih.gov The antimicrobial potential of pyrazole-based compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Microorganism | Activity/Potency (e.g., MIC) | Reference |

|---|---|---|---|

| Pyrazolyl 1,3,4-thiadiazines | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. niger | MIC values ranging from 2.9–125 µg/mL | nih.gov |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria, fungi | Moderate antimicrobial activity | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria (including MRSA and P. aeruginosa) | MBC values <1 μg/ml against several strains | nih.gov |

| Pyranopyrazole derivatives | Various fungi, Gram-positive and Gram-negative bacteria | Desirable inhibitory activity against tested microorganisms | sums.ac.ir |

Anti-inflammatory Activity:

The pyrazole scaffold is a key component in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netfrontiersin.org The anti-inflammatory potential of the pyrazole-ethylamine scaffold is an active area of research. researchgate.netsciencescholar.us

Numerous studies have demonstrated the anti-inflammatory effects of various pyrazole derivatives. For instance, some novel ethyl pyrazole derivatives with a sulfonamide terminal moiety have shown potent anti-inflammatory effects by inhibiting the release of inducible nitric oxide and the production of prostaglandin (B15479496) E2. nih.gov In animal models, certain pyrazole derivatives have exhibited anti-inflammatory activity comparable to that of celecoxib. medchemexpress.com The mechanism of action often involves the modulation of key inflammatory mediators and pathways. nih.govresearchgate.net Research has shown that specific substitutions on the pyrazole ring can lead to selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Ethyl pyrazole derivatives with sulfonamide moiety | In vitro (Nitric oxide and PGE2 inhibition) | Potent inhibition of nitric oxide release (IC50 0.63 μM) and PGE2 production (IC50 0.52 μM) | nih.gov |

| Dipyrazole ethandiamide and pyrazolo[3,4-d]pyrimidine-4(5H)-one derivatives | In vivo (animal studies) | Anti-inflammatory activity comparable to celecoxib | medchemexpress.com |

| 3,5-diaryl pyrazole derivatives | In vitro (LPS-activated macrophages) | Excellent IL-6 inhibitory activity (IC50 = 0.96 – 11.14 μM) | researchgate.net |

| Pyrazoline derivatives | In vivo (carrageenin-induced paw edema) | Potent anti-inflammatory activity, with some compounds exceeding the effect of indomethacin | nih.gov |

In Vivo Preclinical Studies in Relevant Animal Models

Direct in vivo preclinical data for 2-(3-cyclopropylpyrazol-1-yl)ethylamine is not available in the current body of scientific literature. However, studies on structurally related pyrazole compounds provide valuable insights into the potential in vivo behavior of this chemical class.

Pharmacodynamic Marker Assessment and Target Engagement in Animal Models

While specific pharmacodynamic marker assessments for this compound have not been reported, studies on other pyrazole derivatives have utilized such markers to demonstrate target engagement in vivo. For instance, in studies of anti-inflammatory pyrazole compounds, a reduction in paw edema in carrageenan-induced inflammation models serves as a key pharmacodynamic marker of efficacy. nih.govnih.gov Furthermore, the measurement of pro-inflammatory cytokine levels, such as TNF-α and IL-6, in tissue or blood samples from animal models of inflammation provides direct evidence of target modulation. nih.govresearchgate.net For pyrazole derivatives designed as anticancer agents, pharmacodynamic markers could include the inhibition of tumor growth and the modulation of specific signaling pathways within the tumor tissue. nih.gov

Efficacy Studies in Established Disease Models

The broader class of pyrazole derivatives has been evaluated in a variety of established disease models, demonstrating their therapeutic potential.

Inflammation and Pain: Numerous pyrazole derivatives have shown significant efficacy in animal models of inflammation and pain. frontiersin.orgnih.gov For example, in the carrageenan-induced paw edema model in rats, a standard for acute inflammation, many pyrazole compounds have demonstrated a potent reduction in swelling. nih.govnih.gov Some derivatives have also shown analgesic effects in models of thermal and chemical-induced pain. frontiersin.org

Infectious Diseases: The in vivo efficacy of pyrazole derivatives against infectious diseases has also been reported. For instance, a novel series of amino-pyrazole ureas demonstrated high levels of in vivo efficacy (>90%) against Leishmania infantum in a visceral leishmaniasis model. nih.gov

Cancer: Pyrazole derivatives have been investigated for their anticancer properties in various preclinical models. Some compounds have shown the ability to inhibit tumor growth in xenograft models of human cancer. nih.govresearchgate.net

It is crucial to reiterate that these in vivo findings are for related pyrazole structures and may not be directly extrapolated to this compound. Specific preclinical studies on the title compound are required to determine its unique pharmacodynamic and efficacy profile.

Mechanisms of Action and Molecular Interaction Studies

Enzymatic Kinetic Analysis and Inhibition Mechanisms

Currently, there is no publicly available research detailing the enzymatic kinetic analysis or specific inhibition mechanisms of 2-(3-Cyclopropylpyrazol-1-yl)ethylamine against any particular enzyme.

Enzymatic kinetic studies are fundamental to understanding how a compound affects enzyme activity. Such analyses would typically determine key parameters like the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic constant (k_cat). youtube.comkhanacademy.orgyoutube.com By studying the effects of this compound on these parameters, researchers could elucidate its mechanism of inhibition.

Common inhibition mechanisms that would be investigated include:

Competitive Inhibition: Where the compound would compete with the substrate for the enzyme's active site.

Non-competitive Inhibition: Where the compound would bind to a site other than the active site, affecting the enzyme's catalytic efficiency.

Uncompetitive Inhibition: Where the compound would bind only to the enzyme-substrate complex.

Mixed Inhibition: A combination of competitive and non-competitive inhibition.

For many pyrazole (B372694) derivatives, enzymatic inhibition is a key aspect of their pharmacological activity. For example, various substituted pyrazoles have been studied as inhibitors of enzymes such as cyclooxygenase (COX), monoamine oxidase (MAO), and different cytochrome P450 enzymes. nih.govyoutube.comrsc.org These studies often report half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (K_i) to quantify the potency of the compounds. nih.govrsc.org However, no such data has been published for this compound.

Biophysical Studies of Macromolecular Interactions (e.g., SPR, ITC)

There is no specific information available from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the macromolecular interactions of this compound.

These techniques are crucial for directly measuring the binding affinity and thermodynamics of an interaction between a small molecule and its target macromolecule, such as a protein or nucleic acid. nih.govcolorado.edu

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand (in this case, this compound) flows over an immobilized macromolecule. This allows for the real-time determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgfrontiersin.org In a typical experiment, a solution of the compound is titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govcolorado.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. colorado.edu

While these methods have been applied to other small molecule inhibitors to validate their direct binding to targets, no such studies have been reported for this compound. mdpi.com

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution that can significantly alter a compound's interaction with biological targets. nih.govmdpi.com

The decoration of the pyrazole ring is a critical strategy for fine-tuning the pharmacological profile of its derivatives. Studies on related pyrazole-based compounds, such as meprin inhibitors, demonstrate that substituents at positions 3 and 5 are particularly influential. For instance, initial studies with a 3,5-diphenylpyrazole (B73989) scaffold showed high inhibitory activity against meprin α. nih.gov The introduction of different groups at one of these positions while keeping the other as a phenyl group led to varied outcomes.

Key findings from these analogue studies indicate:

Size and Bulk: Replacing a phenyl group with smaller substituents like a methyl group or a larger benzyl (B1604629) group resulted in a decrease in inhibitory activity. However, a cyclopentyl substituent maintained a similar level of activity, suggesting a specific spatial tolerance within the target's binding pocket. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the pyrazole ring, affecting its binding properties. researchgate.net For example, in some series, the presence of acidic moieties can abolish inhibition against certain off-target metalloproteases, thereby enhancing selectivity. nih.gov

Positional Isomerism: The specific placement of substituents is crucial. In a series of cyclopropanecarbonyl thiourea (B124793) derivatives, substitution at the 4-position of a benzene (B151609) ring attached to the core heterocycle conferred higher activity than substitution at the 2- or 3-positions. nih.gov

| Compound (General Structure) | Substituent at Position 3 | Meprin α Inhibition (IC₅₀, nM) | Reference |

|---|---|---|---|

| 3-R-5-phenylpyrazole | Phenyl | 14 | nih.gov |

| Methyl | 170 | nih.gov | |

| Benzyl | 230 | nih.gov | |

| Cyclopentyl | 16 | nih.gov |

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. The pyrazole ring can be replaced by other five-membered heterocycles to modulate properties like metabolic stability, solubility, and target affinity. cambridgemedchemconsulting.com

A prominent example is the development of antagonists for the cannabinoid receptor CB1, where the 1,5-diarylpyrazole scaffold of Rimonabant was extensively modified. researchgate.net

Thiazoles, Triazoles, and Imidazoles: These heterocycles have been successfully used as bioisosteres for the pyrazole ring. They were shown to maintain the necessary structural orientation for CB1 receptor antagonism and, in many cases, exhibited high selectivity over the CB2 receptor. Molecular modeling has confirmed a close three-dimensional overlap between these bioisosteres and the original pyrazole structure. researchgate.net

Oxadiazoles: In another modification of Rimonabant analogues, the pyrazole-3-carboxamide moiety was replaced with a 5-alkyl-1,2,4-oxadiazole ring. This change resulted in a new class of potent and selective CB1 antagonists. rsc.org

Thiophenes: The phenyl group at the 5-position of the pyrazole in Rimonabant has also been replaced. Substituting it with a 2-thienyl ring appended with an alkynyl unit led to highly potent CB1 receptor antagonists. nih.gov

These studies collectively demonstrate that the pyrazole core of a molecule like 2-(3-Cyclopropylpyrazol-1-yl)ethylamine could be viably replaced with rings such as imidazole, triazole, or oxadiazole to potentially discover new chemical entities with improved or different pharmacological characteristics.

| Original Scaffold | Bioisosteric Replacement | Resulting Biological Profile | Reference |

|---|---|---|---|

| 1,5-Diarylpyrazole | Imidazole, Triazole, Thiazole | Retained potent CB₁ antagonism with good selectivity. | researchgate.net |

| Pyrazole-3-carboxamide | 5-Alkyl-1,2,4-oxadiazole | Discovered a novel class of potent CB₁ antagonists. | rsc.org |

| 5-Aryl-pyrazole | 5-(5-Alkynyl-2-thienyl)pyrazole | Generated highly potent and selective CB₁ antagonists. | nih.gov |

Chemical Modifications of the Ethylamine (B1201723) Side Chain

The ethylamine side chain provides a flexible linker between the pyrazole core and a key basic nitrogen atom, which is often crucial for forming salt bridges or hydrogen bonds with a biological target.

The length and substitution of the alkyl chain connecting the pyrazole ring to the amine are critical determinants of biological activity. Altering the chain can change the molecule's ability to adopt the optimal conformation for receptor binding.

Chain Length: Studies on various heterocyclic compounds have shown that both shortening and lengthening the alkyl chain can have significant effects. In a series of prolylcarboxypeptidase (PrCP) inhibitors, removing a single methylene (B1212753) from the side chain (analogous to changing from a propylamine (B44156) to an ethylamine) resulted in a twofold loss of potency, suggesting a suboptimal positioning of the basic nitrogen. lookchem.com Conversely, in a different series of inhibitors, longer alkyl chains were correlated with higher inhibitory activity. nih.gov This indicates that for any given target, there is an optimal chain length to maximize interactions. Extending the ethylamine chain in this compound to a propylamine or butylamine (B146782) would be a logical step in SAR exploration.

Branching: Introducing alkyl branches, such as a methyl group, on the ethylamine chain would restrict its conformational freedom. This can be beneficial if the restricted conformation aligns with the active binding mode, but detrimental if it does not. Such a modification would also impact the molecule's lipophilicity.

The primary amine of the ethylamine moiety is a prime site for derivatization to probe its role in binding and to modify the compound's physicochemical properties. The basicity of this nitrogen is often a key factor. lookchem.com